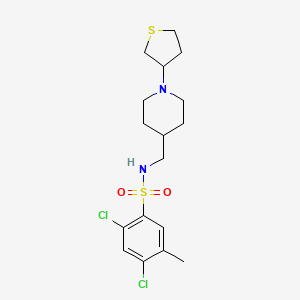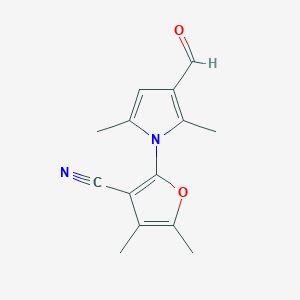
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile” is an organic compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.19 g/mol . It is typically stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Dimethylfuran tethered 2-aminopyridine-3-carbonitriles have been identified as fluorescent chemosensors for detecting Fe3+ ions and picric acid, with nanomolar detection limits. This suggests that related compounds could serve as sensitive and selective sensors for environmental monitoring or analytical chemistry applications (Shylaja et al., 2020).
Progesterone Receptor Modulators
Research on pyrrole-oxindole derivatives indicates potential applications in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. The structural variations within this class of compounds demonstrate significant impacts on their function as agonists or antagonists to the progesterone receptor (Fensome et al., 2008).
Catalyzed Synthesis of Pyridine-Pyrimidines
The catalyzed synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation demonstrates a novel approach to heterocyclic compound synthesis. This method highlights the efficiency and versatility in synthesizing complex organic molecules, which could be applicable in pharmaceuticals and materials science (Rahmani et al., 2018).
Electropolymerization of Conducting Polymers
The study of derivatized bis(pyrrol-2-yl) arylenes for electropolymerization into conducting polymers showcases the application of pyrrole derivatives in materials science, particularly in the development of low oxidation potential polymers for electronics and optoelectronics (Sotzing et al., 1996).
Antibacterial Heterocycles
The synthesis of novel heterocycles containing hexahydroquinoline and pyrrole moieties, evaluated for antibacterial activity, underlines the potential of pyrrole derivatives in developing new antimicrobial agents. This research direction is crucial for addressing the growing problem of antibiotic resistance (Vazirimehr et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-5-12(7-17)10(3)16(8)14-13(6-15)9(2)11(4)18-14/h5,7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCJBOFNZMKRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=C(O2)C)C)C#N)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2663273.png)
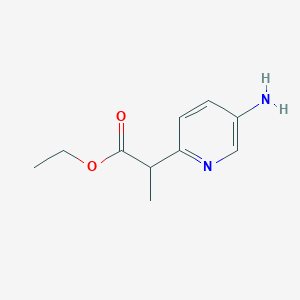

![1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea](/img/structure/B2663277.png)
![(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2663278.png)
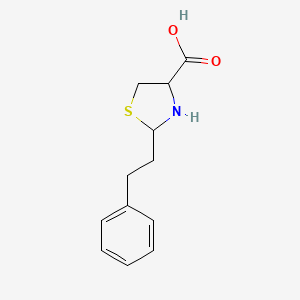


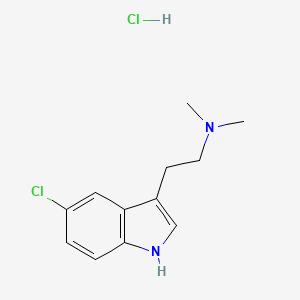

![2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride](/img/structure/B2663289.png)

![N'-[(2-chloro-4-fluorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2663292.png)
